3-Bromo-1,1,1-trifluorobutan-2-ol
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Overview
Description
3-Bromo-1,1,1-trifluorobutan-2-ol is a brominated and fluorinated alcohol with the molecular formula C4H6BrF3O . It is a colorless liquid with a density of 1.6771 g/cm³ and a boiling point of 130-132°C . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-1,1,1-trifluorobutan-2-ol can be synthesized through several methods. One common approach involves the bromination of 1,1,1-trifluorobutan-2-ol using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction Reactions: The compound can be reduced to form 3-bromo-1,1,1-trifluorobutane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF (Dimethylformamide).
Oxidation: PCC in dichloromethane or KMnO4 in aqueous solution.
Reduction: LiAlH4 in anhydrous ether.
Major Products:
Substitution: Formation of 3-azido-1,1,1-trifluorobutan-2-ol or 3-thiocyanato-1,1,1-trifluorobutan-2-ol.
Oxidation: Formation of 3-bromo-1,1,1-trifluorobutan-2-one.
Reduction: Formation of 3-bromo-1,1,1-trifluorobutane.
Scientific Research Applications
3-Bromo-1,1,1-trifluorobutan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-1,1,1-trifluorobutan-2-ol involves its interaction with molecular targets through hydrogen bonding and halogen bonding interactions. The bromine and fluorine atoms can form halogen bonds with electron-rich sites on target molecules, while the hydroxyl group can participate in hydrogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
3-Bromo-1,1,1-trifluoropropan-2-ol: A similar brominated and fluorinated alcohol with one less carbon atom.
3-Bromo-1,1,1-trifluoropropane: A halogenated hydrocarbon without the hydroxyl group.
Uniqueness: 3-Bromo-1,1,1-trifluorobutan-2-ol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens with the hydroxyl group makes it a versatile reagent in organic synthesis and a valuable probe in biological studies .
Properties
IUPAC Name |
3-bromo-1,1,1-trifluorobutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3O/c1-2(5)3(9)4(6,7)8/h2-3,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTIKOBNGZIVKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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